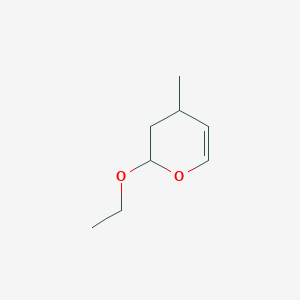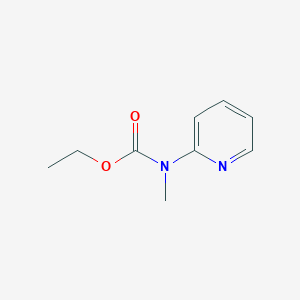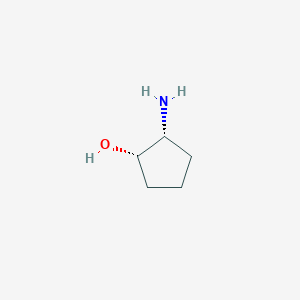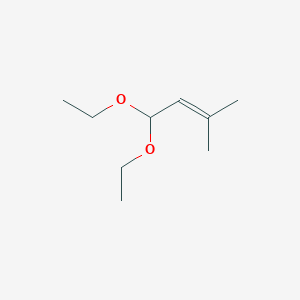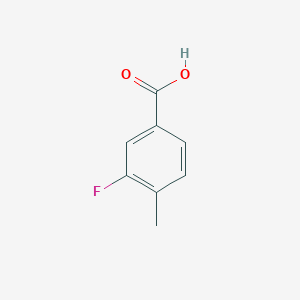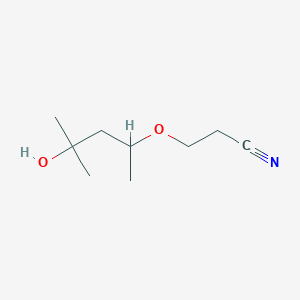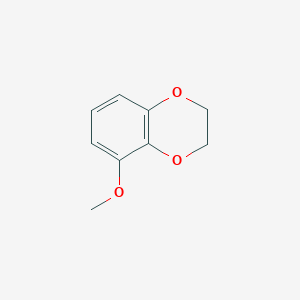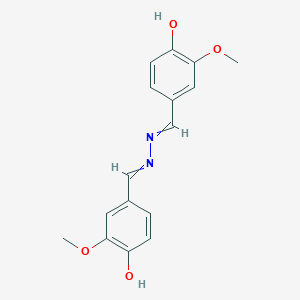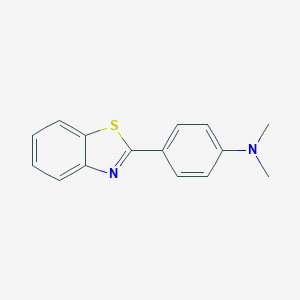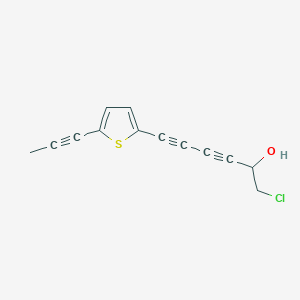
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorothiophene derivatives has been a subject of interest due to their potential applications in various fields. In the provided studies, novel compounds with chlorothiophene moieties have been synthesized using different techniques. For instance, a compound with a chlorothiophene and a naphthalene ring was synthesized and characterized using FT-IR, Raman, and X-ray diffraction . Another study reported the synthesis of a chlorothiophene compound with a phenylethenyl group, characterized by similar methods and various density functional theory (DFT) functionals . These syntheses involve careful selection of starting materials and reaction conditions to achieve the desired chlorothiophene-containing compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using single-crystal X-ray diffraction, which provided detailed information about the crystalline forms and geometries of the molecules. For example, the compound in study crystallizes in the monoclinic space group with specific unit cell parameters, and the central enone group adopts an E configuration. Similarly, the compound in study crystallizes in the triclinic space group with a cis-trans-trans form. These structural analyses are crucial for understanding the properties and potential applications of the compounds.
Chemical Reactions Analysis
The reactivity of chlorothiophene compounds has been explored through various chemical reactions. Study describes the reactions of hexachlorobenzo[b]thiophen with different nucleophiles, leading to the substitution of chlorine atoms and the formation of new derivatives. These reactions are influenced by the electronic and steric properties of the chlorothiophene ring, which can dictate the reactivity and selectivity of the transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorothiophene derivatives are closely related to their molecular structures. The studies provided detailed vibrational assignments and molecular orbital analyses using DFT, which help in understanding the electronic properties of the compounds . Additionally, the spectroscopic characterization, including NMR and mass spectrometry, provides insights into the electronic environments and the stability of the compounds . These properties are essential for predicting the behavior of the compounds in various environments and for their potential applications in materials science or pharmaceuticals.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
The compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is structurally related to compounds studied for their crystallographic properties. For instance, Geiger and Nellist (2013) investigated a compound with a similar structure, highlighting its molecular interactions and hydrogen bonding in crystal formation (Geiger & Nellist, 2013).
Natural Product Chemistry and Isolation
Hymete et al. (2005) isolated acetylenic thiophenes from Echinops ellenbeckii, demonstrating the compound's presence in natural sources and its potential for various biological activities (Hymete et al., 2005).
Antimicrobial Activities
Naganagowda and Petsom (2011) synthesized derivatives of a similar compound, exploring their antibacterial properties. This research indicates the potential use of such compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Reactivity and Synthesis Studies
Kasaka et al. (1994) studied the reactivity of compounds structurally related to 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol with alcohols, providing insights into synthetic routes and chemical behavior (Kasaka et al., 1994).
Crystallographic Properties and Interactions
Girisha et al. (2016) focused on the crystal structure of chalcone derivatives, which are related to the compound , shedding light on its potential for crystal engineering and material science applications (Girisha et al., 2016).
Biological Activities in Vector Control
Research by Nakano et al. (2014) on thiophenes isolated from Echinops transiliensis indicates the potential of such compounds in controlling vectors like Aedes aegypti larvae, suggesting applications in public health and pest control (Nakano et al., 2014).
Organic Synthesis and Medicinal Chemistry
Further studies, like those by Jindal et al. (2014) and Sherekar et al. (2022), explore synthetic routes and potential medical applications, indicating a broad scope for research in organic chemistry and drug discovery (Jindal et al., 2014); (Sherekar et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUYGQNFDVQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563927 | |
| Record name | 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol | |
CAS RN |
78876-52-5 | |
| Record name | 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




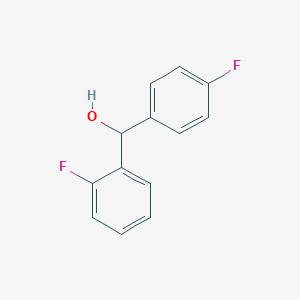

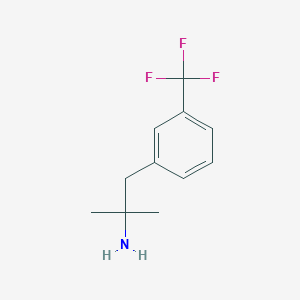
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
